molecular formula C17H17N5OS B2372422 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1351587-04-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2372422
M. Wt: 339.42
InChI Key: JYWACJSAJDWLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Molecular Docking

A variety of novel pyridine and fused pyridine derivatives, including compounds related to the chemical structure , have been synthesized. These compounds were evaluated for their antimicrobial and antioxidant activities. Molecular docking screenings towards specific target proteins revealed moderate to good binding energies, indicating potential biological efficacy (Flefel et al., 2018).

Antitumor Evaluation

Certain N-substituted-2-amino-1,3,4-thiadiazoles, a chemical class related to the query compound, have been synthesized and screened for their cytotoxicity and antioxidant activities. Some of these compounds exhibited promising antitumor activities, highlighting the potential of related compounds in cancer research (Hamama et al., 2013).

Antimicrobial Activity

Research has also focused on synthesizing new heterocycles incorporating antipyrine moiety, with some compounds showing evaluated antimicrobial agents. This underscores the potential of related compounds for use in developing new antimicrobial treatments (Bondock et al., 2008).

Insecticidal Assessment

Some innovative heterocycles incorporating a thiadiazole moiety, akin to the structure of interest, have been synthesized and assessed for their insecticidal properties against specific pests. This suggests potential applications in agricultural pest management (Fadda et al., 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-5-3-6-14(13(12)2)19-16(23)11-24-17-8-7-15(20-21-17)22-10-4-9-18-22/h3-10H,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWACJSAJDWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

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